REACTION_SMILES
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[CH3:26][C:27]([OH:28])=[O:29].[K+:25].[NH2:1][c:2]1[n:3][c:4]([Cl:23])[c:5]2[n:6][cH:7][n:8]([CH2:11][CH:12]([CH2:13][CH:14]([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])[CH2:21][OH:22])[c:9]2[n:10]1.[OH-:24].[OH2:30]>>[NH2:1][c:2]1[nH:3][c:4](=[O:28])[c:5]2[n:6][cH:7][n:8]([CH2:11][CH:12]([CH2:13][CH:14]([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])[CH2:21][OH:22])[c:9]2[n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CC(CO)Cn1cnc2c(Cl)nc(N)nc21)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(CC(CO)Cn1cnc2c(=O)[nH]c(N)nc21)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |